(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid
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Overview
Description
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is an organic compound featuring a conjugated system with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid typically involves the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Aldol Condensation: The benzodioxin intermediate is then subjected to an aldol condensation with an appropriate aldehyde to form the acrylic acid derivative.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid group to its corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in metabolic pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a different substitution pattern on the benzodioxin ring.
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-4-yl)acrylic acid: Another isomer with a different position of the acrylic acid group.
Uniqueness: (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13) |
InChI Key |
FMTGNGBHGBNWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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